1'-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-(hydroxymethyl)-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
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Overview
Description
1’-({1,4-DIOXA-8-AZASPIRO[45]DECAN-8-YL}METHYL)-5-(HYDROXYMETHYL)-5-NITRO-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-5-(HYDROXYMETHYL)-5-NITRO-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE involves multiple steps, including the formation of the spiro structure and the introduction of functional groups. The synthetic routes typically involve the use of readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
1’-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-5-(HYDROXYMETHYL)-5-NITRO-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitro group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
1’-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-5-(HYDROXYMETHYL)-5-NITRO-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical studies.
Industry: Utilized in the development of new materials, including polymers and other advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1’-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-5-(HYDROXYMETHYL)-5-NITRO-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: A clear liquid used primarily as a solvent in the manufacture of chemicals and as a laboratory reagent.
2-Azaspiro[3.4]octane: A compound with a similar spiro structure, used in various chemical synthesis applications.
Uniqueness
1’-({1,4-DIOXA-8-AZASPIRO[45]DECAN-8-YL}METHYL)-5-(HYDROXYMETHYL)-5-NITRO-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H25N3O8 |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
1'-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-(hydroxymethyl)-5-nitrospiro[1,3-dioxane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C20H25N3O8/c24-11-18(23(26)27)12-30-20(31-13-18)15-3-1-2-4-16(15)22(17(20)25)14-21-7-5-19(6-8-21)28-9-10-29-19/h1-4,24H,5-14H2 |
InChI Key |
RUUIJRACJMNZQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)CN3C4=CC=CC=C4C5(C3=O)OCC(CO5)(CO)[N+](=O)[O-] |
Origin of Product |
United States |
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